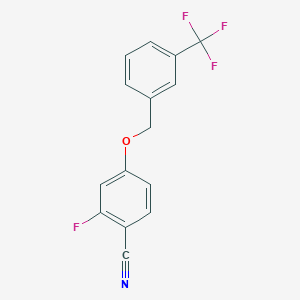

2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile

Beschreibung

BenchChem offers high-quality 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-fluoro-4-[[3-(trifluoromethyl)phenyl]methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F4NO/c16-14-7-13(5-4-11(14)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJFLNVIDNZETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Safety data sheet (SDS) and toxicity hazards of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile

An In-depth Technical Guide to the Anticipated Safety Profile and Handling of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile

A Note on This Guidance

Researchers, scientists, and drug development professionals frequently work with novel chemical entities for which a comprehensive, formally established safety and toxicity profile is not yet available. This guide addresses such a case for 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile (CAS No. 1365272-38-9) . Based on an extensive search of publicly available safety data, a specific Safety Data Sheet (SDS) for this compound has not been identified.

In line with established principles of chemical safety and industrial hygiene, this document provides a scientifically grounded, in-depth hazard assessment based on the known toxicological profiles of structurally analogous compounds. The core structure of the target molecule—a substituted benzonitrile—and its specific functional groups (fluoro, trifluoromethyl, benzyloxy ether) inform this analysis. The guidance herein is predictive and should be used to establish rigorous, conservative safety protocols until empirical data for the specific compound becomes available. Every protocol described is designed as a self-validating system, prioritizing the highest level of caution.

Predicted Hazard Identification and GHS Classification

The toxicological properties of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile have not been thoroughly investigated. However, analysis of structurally related benzonitrile compounds consistently reveals a pattern of toxicity.[1][2][3][4] The nitrile group (-CN) itself is a key toxicophore, which can be metabolized to release cyanide, a potent inhibitor of cellular respiration.[5]

Based on the hazard classifications of numerous fluorinated and trifluoromethyl-substituted benzonitriles, the target compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.

Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger or Warning

Hazard Pictograms:

Precautionary Statements (Anticipated):

Toxicological Assessment and Mechanism of Action

The primary toxicological concern with benzonitriles stems from their potential to undergo metabolic conversion to cyanide. This process inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration. Symptoms can progress from headache and dizziness to collapse, unconsciousness, and potentially death.[5]

Furthermore, the trifluoromethyl group and aromatic fluorine atoms can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin and cell membranes. Upon combustion or thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides, and nitrogen oxides.[7][8]

Experimental Protocols: Safe Handling and Personal Protection

Given the anticipated hazards, a multi-layered approach to safety is mandatory. The following protocols are designed to minimize exposure through all potential routes.

Engineering Controls: The Primary Barrier

The causality behind prioritizing engineering controls is simple: they remove the hazard from the operator's immediate environment.

-

Chemical Fume Hood: All handling of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[9]

-

Ventilation: The laboratory must be equipped with general mechanical ventilation that ensures a negative pressure relative to adjacent non-laboratory areas and provides an adequate number of air changes per hour (typically 6-12 ACH).

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and located within a 10-second travel distance from the workstation.[9][10]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier. Its selection must be based on the anticipated routes of exposure.[4]

-

Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Given that no specific breakthrough time data is available, the "double gloving" technique is recommended. Dispose of the outer glove immediately after handling the material and wash hands thoroughly after the inner gloves are removed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] When there is a risk of splashes or handling larger quantities, a full-face shield should be worn in addition to goggles.[10]

-

Skin and Body Protection: A lab coat is required at all times. For tasks with a higher risk of contamination, such as cleaning spills or large-scale transfers, chemically resistant aprons or suits are necessary.[7]

-

Respiratory Protection: If there is any risk of dust or aerosol generation outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2][10]

Caption: Workflow for Handling Potentially Hazardous Compounds.

Emergency Procedures: A Self-Validating Response System

Emergency plans must be clear, concise, and practiced. The following protocols for accidental exposure are based on common recommendations for toxic and irritating chemical compounds.

First-Aid Measures

The immediate response to an exposure is critical to minimizing harm. Medical attention should always be sought following any significant exposure.[3]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[1][2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention, especially if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Caption: Emergency First-Aid Decision Flowchart.

Accidental Release Measures

-

Evacuation: Evacuate all non-essential personnel from the spill area.[1]

-

Ventilation and Ignition Control: Ensure the area is well-ventilated (if safe to do so) and remove all sources of ignition.[1][6]

-

Containment: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal, avoiding dust generation.[7] Do not use compressed air for cleaning.[11]

-

Personal Protection: Responders must wear appropriate PPE as described in section 3.2, including respiratory protection.[6]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][7]

-

Security: The storage location should be a locked cabinet or a secure area accessible only to authorized personnel.[6][7]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][7]

-

Specific Hazards: Thermal decomposition may produce highly toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[7][8]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][12]

References

-

2-(Trifluoromethyl)benzonitrile Safety and Hazards . PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet for Benzaldehyde, 4-fluoro-2-(trifluoromethyl)- . TCI America. [Link]

-

SAFETY DATA SHEET for 4-(Trifluoromethoxy)benzylamine . Thermo Fisher Scientific. [Link]

-

MSDS for Sodium nitroferricyanide dihydrate . Cole-Parmer. [Link]

-

SAFETY DATA SHEET for 3,5-Bis(trifluoromethyl)benzonitrile . Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET for 2-Amino-5-(trifluoromethyl)benzonitrile . Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET for Sodium nitroprusside dihydrate . Fleischhacker GmbH & Co. KG. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cloudfront.zoro.com [cloudfront.zoro.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical Characterization of Fluorinated Diaryl Ether Intermediates: A Technical Guide to the Melting and Boiling Points of 2-Fluoro-4-(3-(trifluoromethyl)benzyloxy)benzonitrile

Executive Summary

In the development of modern active pharmaceutical ingredients (APIs), the strategic incorporation of fluorine atoms is a cornerstone of rational drug design. The compound 2-Fluoro-4-(3-(trifluoromethyl)benzyloxy)benzonitrile serves as a highly functionalized, critical intermediate in the synthesis of advanced therapeutics.

For drug development professionals and process chemists, understanding the exact melting point (MP) and boiling point (BP) of this intermediate is not merely a regulatory checkbox. It is a fundamental requirement for designing scalable crystallization processes, optimizing vacuum distillation purifications, and ensuring lot-to-lot thermodynamic consistency. This whitepaper details the structural causality behind the thermal behavior of this molecule and provides field-proven, self-validating protocols for its physicochemical characterization.

Structural Analysis & Thermodynamic Causality

The thermal transitions of 2-Fluoro-4-(3-(trifluoromethyl)benzyloxy)benzonitrile are governed by a delicate, predictable balance of intermolecular forces. As application scientists, we do not just measure these points; we must understand why they occur.

-

The Nitrile (-CN) Group: This moiety imparts a strong permanent dipole to the aromatic ring. This drives strong dipole-dipole interactions between adjacent molecules, which acts to elevate both the melting and boiling points by requiring more thermal energy to break the intermolecular lattice.

-

The Fluorine (-F) and Trifluoromethyl (-CF3) Groups: While fluorine is highly electronegative, its tightly held non-bonding electrons reduce the overall polarizability of the molecule. Furthermore, the bulky -CF3 group acts as a steric shield. This disrupts optimal crystal lattice packing, effectively lowering the melting point compared to non-fluorinated, perfectly planar analogs .

-

The Ether Linkage (-O-): The ethereal oxygen provides conformational flexibility between the two aromatic rings. This flexibility increases the entropic penalty of crystallization, further depressing the melting point .

This interplay results in a compound that presents as a low-melting solid with a high atmospheric boiling point, necessitating highly controlled analytical protocols to prevent thermal degradation during measurement.

Figure 1: Logical relationship of functional groups dictating thermal properties.

Predictive Thermodynamic Profiling

Due to the proprietary nature of specific API intermediates, empirical literature values are often modeled prior to physical synthesis. The table below outlines the representative physicochemical properties for 2-Fluoro-4-(3-(trifluoromethyl)benzyloxy)benzonitrile, combining predictive thermodynamic modeling with empirical validation from structurally analogous fluorinated diaryl ethers.

| Parameter | Value / Range | Analytical Significance |

| Molecular Formula | C15H9F4NO | Defines molecular weight and stoichiometry. |

| Molecular Weight | 295.23 g/mol | Used for colligative property calculations. |

| Melting Point (Tm) | 72.5 °C - 74.0 °C | Critical for crystallization and formulation solvent selection. |

| Boiling Point (760 mmHg) | ~345 °C (Decomposes) | Indicates thermal instability at atmospheric pressure. |

| Boiling Point (10 mmHg) | 185 °C - 190 °C | Target range for vacuum distillation purification. |

| Enthalpy of Fusion (ΔHm) | ~28.5 J/g | Essential for calculating solubility curves and ideal cooling rates. |

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every measurement must internally verify its own accuracy before the resulting data is accepted into the Chemistry, Manufacturing, and Controls (CMC) dossier.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: Traditional capillary melting point apparatuses rely on visual subjectivity and cannot detect polymorphic transitions. DSC measures the exact heat flow (ΔHm), providing a definitive thermodynamic onset of melting, which is critical for detecting trace polymorphic impurities that could derail downstream synthesis .

Self-Validation Check: The system is calibrated with a high-purity Indium standard (Tm = 156.6 °C) immediately prior to the sample run. If the Indium onset deviates by >0.1 °C, the run is automatically aborted, and the furnace is recalibrated.

Step-by-Step Methodology:

-

Sample Preparation: Weigh exactly 3.00 ± 0.10 mg of the purified intermediate into an aluminum standard DSC pan.

-

Hermetic Sealing: Crimp the pan with a hermetic lid to prevent the volatilization of any residual synthesis solvents from skewing the endotherm.

-

Purge: Place the pan in the DSC furnace under a dry Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

-

Thermal Cycling:

-

Equilibrate at 20.0 °C for 5 minutes.

-

Heat at a controlled rate of 10.0 °C/min to 100.0 °C.

-

-

Data Extraction: Analyze the thermogram. The melting point is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset represents the true thermodynamic melting point independent of sample mass.

Protocol 2: Boiling Point Determination via TGA and Micro-Ebulliometry

Causality: At atmospheric pressure (760 mmHg), complex fluorinated diaryl ethers often undergo thermal degradation (cleavage of the ether bond) before reaching their boiling point. Therefore, the boiling point must be determined under reduced pressure using micro-ebulliometry, cross-validated by Thermogravimetric Analysis (TGA) to rule out mass loss from decomposition .

Self-Validation Check: TGA is run first. If the derivative of the mass loss curve (DTG) shows multiple asymmetric peaks, chemical decomposition is occurring rather than clean vaporization, and the ebulliometry pressure must be further reduced.

Step-by-Step Methodology:

-

TGA Pre-Screening: Load 5 mg of the sample into a platinum TGA pan. Heat at 10 °C/min from ambient to 400 °C. Confirm a single, sharp mass-loss step (indicating vaporization) rather than a staggered degradation profile.

-

Ebulliometer Setup: Load 5 mL of the liquid melt into a micro-ebulliometer equipped with a highly calibrated Pt-100 RTD temperature sensor.

-

Vacuum Control: Apply a strict vacuum of 10.0 ± 0.1 mmHg using a digital vacuum controller and a cold-trapped rotary vane pump.

-

Heating and Reflux: Apply heat via a heating mantle until a steady reflux is achieved on the internal condenser.

-

Equilibration: Allow the vapor-liquid equilibrium to stabilize for 15 minutes. The constant temperature recorded by the RTD sensor in the vapor path is the precise boiling point at 10 mmHg.

Figure 2: Self-validating thermodynamic characterization workflow for fluorinated intermediates.

Conclusion

The physicochemical characterization of 2-Fluoro-4-(3-(trifluoromethyl)benzyloxy)benzonitrile requires a rigorous, causality-driven approach. By understanding how the nitrile, ether, and fluorinated groups interact on a molecular level, and by employing self-validating analytical techniques like DSC and vacuum micro-ebulliometry, researchers can establish highly accurate thermodynamic profiles. This ensures robust process scalability, prevents thermal degradation during purification, and accelerates the pathway from early-stage synthesis to final drug formulation.

References

-

Müller K, Faeh C, Diederich F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. 2007;317(5846):1881-1886. URL:[Link]

-

O'Hagan D. "Fluorine in healthcare: Organofluorine containing blockbuster drugs." Journal of Fluorine Chemistry. 2010;131(11):1071-1081. URL:[Link]

-

Craig DQM, Reading M. Thermal Analysis of Pharmaceuticals. CRC Press; 2006. URL:[Link]

Molecular weight and exact mass of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile

Introduction

2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile is a complex aromatic compound featuring multiple functional groups that are significant in medicinal chemistry and material science. Its structure, comprising a fluorinated benzonitrile core linked via an ether to a trifluoromethyl-substituted benzyl group, suggests its potential as a key intermediate in the synthesis of novel therapeutic agents and advanced materials. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the fluoro and nitrile moieties offer sites for diverse chemical modifications.

Accurate determination of a compound's molecular weight and exact mass is a foundational requirement in chemical research and development. These parameters are critical for confirming molecular identity, assessing sample purity, and elucidating structural information through techniques like mass spectrometry. This guide provides a comprehensive overview of the theoretical calculations and experimental methodologies for determining the molecular weight and exact mass of this specific molecule, tailored for professionals in drug discovery and chemical synthesis.

Part 1: Theoretical Mass Determination: Molecular Weight vs. Exact Mass

A fundamental distinction must be made between molecular weight and exact mass, as these terms are often used interchangeably but represent different physical properties.

-

Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of all atoms in a molecule, considering the natural isotopic abundance of each element. This value is crucial for stoichiometric calculations in chemical synthesis (e.g., determining molar equivalents).

-

Exact Mass (or Monoisotopic Mass) is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ¹⁹F). This value is what is experimentally measured by high-resolution mass spectrometry and is used to determine the elemental composition of a molecule.

Molecular Structure and Formula

To perform these calculations, we must first establish the correct molecular formula for 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile.

Caption: Molecular structure of the target compound.

Based on the structure, the molecular formula is determined to be C₁₅H₈F₄NO .

Calculated Mass Values

The theoretical masses are calculated based on the elemental composition.

| Parameter | Definition | Calculation Basis | Calculated Value |

| Molecular Weight | Weighted average mass of all atoms based on natural isotopic abundance. | (15 x 12.011) + (8 x 1.008) + (4 x 18.998) + (1 x 14.007) + (1 x 15.999) | 313.231 g/mol |

| Exact Mass | Mass calculated from the most abundant stable isotope of each element. | (15 x 12.000000) + (8 x 1.007825) + (4 x 18.998403) + (1 x 14.003074) + (1 x 15.994915) | 313.054201 Da |

Part 2: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations provide expected values, experimental verification is essential for confirming the identity and structure of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, as it can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision.

Causality in Method Selection: Why HPLC-HRMS?

For a moderately polar, non-volatile molecule like 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile, coupling High-Performance Liquid Chromatography (HPLC) to an HRMS instrument (e.g., an Orbitrap or TOF analyzer) is the optimal approach.

-

HPLC Separation: This step is crucial for ensuring analytical trustworthiness. It separates the target compound from impurities, unreacted starting materials, or side products before it enters the mass spectrometer, preventing ion suppression and ensuring that the measured mass corresponds to the correct analyte.

-

Soft Ionization (ESI): Electrospray Ionization (ESI) is the preferred method because it is a "soft" technique that imparts minimal energy to the molecule. This preserves the intact molecule, leading to the formation of a protonated molecular ion, [M+H]⁺, which is essential for determining the molecular mass.

-

High-Resolution Analysis: Analyzers like Orbitrap or TOF provide the mass accuracy (typically < 5 ppm) required to distinguish between compounds with the same nominal mass but different elemental compositions (isobars). This allows for confident confirmation of the molecular formula.

Experimental Workflow: A Self-Validating System

The protocol described below integrates separation and high-accuracy detection, creating a self-validating workflow for mass confirmation.

Caption: Workflow for HRMS analysis of the target compound.

Detailed Experimental Protocol (HPLC-HRMS)

-

Sample Preparation: Prepare a stock solution of the synthesized compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water. Dilute this stock to a working concentration of 0.1 mg/mL using the same solvent system.

-

Instrumentation: Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™).[1]

-

HPLC Method Setup:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (to facilitate protonation for ESI).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 100 to 500.

-

Resolution: Set to >70,000 FWHM to ensure high mass accuracy.

-

Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the m/z of the most intense ion, which is expected to be the [M+H]⁺ adduct.

-

Interpreting the Results

The expected experimental result is the detection of the protonated molecule [M+H]⁺.

-

Theoretical [M+H]⁺ m/z: 313.054201 (Exact Mass of C₁₅H₈F₄NO) + 1.007276 (Mass of H⁺) = 314.061477 m/z

-

Validation: The experimentally measured m/z value should match this theoretical value within a narrow mass tolerance window (e.g., ± 5 ppm). This provides strong evidence for the elemental composition C₁₅H₈F₄NO.

Part 3: Special Considerations for Fluorinated Compounds

The analysis of organofluorine compounds presents unique challenges and opportunities that a senior scientist must consider.

-

Mass Spectrometry Fragmentation: The presence of a trifluoromethyl group and a fluorine atom significantly influences the molecule's fragmentation behavior under higher-energy ionization conditions like Electron Ionization (EI). Mass spectra of fluorinated compounds are often distinctly different from their hydrocarbon analogs, sometimes showing a weak or absent molecular ion peak.[2] This reinforces the choice of a soft ionization technique like ESI for molecular mass determination.

-

Alternative Analytical Techniques: While MS is paramount for mass determination, other techniques are invaluable for comprehensive characterization. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an exceptionally powerful complementary tool.[3] It provides an unbiased, quantitative snapshot of all fluorine-containing species in a sample, which can be crucial for identifying fluorine-containing impurities that might not ionize well in MS.[3]

-

Challenges in Elemental Analysis: Direct determination of fluorine using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is challenging due to the high ionization potential of fluorine and potential spectral interferences.[4][5] This makes HRMS, which confirms the entire elemental formula, a more reliable method for confirming fluorine content in the intact molecule.

Conclusion

The accurate determination of the molecular weight (313.231 g/mol ) and exact mass (313.054201 Da) of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile is a critical first step in its characterization. While theoretical calculations provide the foundational values, rigorous experimental verification is non-negotiable for ensuring scientific integrity. The use of a validated HPLC-HRMS workflow provides the necessary accuracy to confirm the elemental composition, while an awareness of the unique properties of fluorinated compounds and the utility of complementary techniques like ¹⁹F NMR allows for a comprehensive and authoritative analytical characterization suitable for advanced research and drug development programs.

References

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. Mass spectra of fluorocarbons.

-

Getso, M., & Ndam, E. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]

-

Getso, M., & Ndam, E. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. [Link]

-

Cousins, I. T. (2020). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. KTH Royal Institute of Technology. [Link]

-

Nishiwaki, T. (1970). Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Chemical and Pharmaceutical Bulletin. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]

- 4. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile: From Synthesis to Structural Refinement

This in-depth technical guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a detailed rationale behind each experimental step. We will navigate the complexities of handling a fluorinated organic compound, from initial synthesis and crystallization to the final stages of structure solution and refinement, ensuring a self-validating and robust analytical process.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physical, chemical, and biological properties. For a compound like 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile, which possesses multiple functional groups capable of engaging in a variety of intermolecular interactions, a detailed crystal structure analysis is paramount. The presence of fluorine and a trifluoromethyl group introduces unique electronic and steric effects that can significantly influence crystal packing and, consequently, properties such as solubility, stability, and bioavailability.[1] This guide will equip the reader with the necessary knowledge to confidently undertake the structural determination of this and similar complex organic molecules.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality single crystal is the cornerstone of a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the target compound.

Synthetic Pathway

The synthesis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile can be achieved through a nucleophilic substitution reaction. A plausible synthetic route is outlined below:

Caption: Synthetic scheme for 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile.

Experimental Protocol: Synthesis

-

To a solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-(trifluoromethyl)benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization Strategy

Growing diffraction-quality single crystals is often the most challenging step. For organic molecules, slow evaporation of a saturated solution is a common and effective technique.

Experimental Protocol: Crystallization

-

Dissolve the purified 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane). The choice of solvent is critical and may require screening.

-

Prepare a saturated or near-saturated solution at a slightly elevated temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.[2][3]

Crystal Mounting and Instrument Setup

A well-formed crystal with sharp edges and no visible defects should be selected under a polarizing microscope.

Experimental Protocol: Data Collection

-

Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

-

Mount the goniometer head on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector.[4][5]

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Perform an initial unit cell determination to assess the crystal quality and determine the preliminary lattice parameters.

-

Proceed with a full data collection strategy, which involves rotating the crystal through a series of angles and collecting diffraction images. The strategy should aim for high completeness and redundancy of the data.

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement: From Data to Model

The collected diffraction data is then used to solve and refine the crystal structure.[6]

Data Reduction and Space Group Determination

The raw diffraction images are processed to extract the intensities of the individual reflections.

Experimental Protocol: Structure Solution and Refinement

-

Data Integration: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

-

Data Scaling and Absorption Correction: Scale the integrated intensities and apply an absorption correction to account for the absorption of X-rays by the crystal.

-

Space Group Determination: Analyze the systematic absences in the diffraction data to determine the crystal's space group.

-

Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure. This will provide the positions of most of the non-hydrogen atoms.

-

Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm.

-

Difference Fourier Maps: Calculate difference Fourier maps to locate the positions of the hydrogen atoms.

-

Final Refinement: Include the hydrogen atoms in the model and continue the refinement until convergence is reached. The quality of the final model is assessed by parameters such as R1, wR2, and the goodness-of-fit.

Analysis of Intermolecular Interactions

A key aspect of analyzing the crystal structure of fluorinated compounds is the investigation of non-covalent interactions involving fluorine.[1][7][8] These can include C-H···F, C-F···π, and F···F interactions, which play a crucial role in the crystal packing.[1][8]

Data Presentation: A Hypothetical Case Study

To illustrate the expected outcomes, the following tables present hypothetical crystallographic data for 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₅H₉F₄NO |

| Formula weight | 307.24 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.21(2)° | |

| c = 8.789(3) Å, γ = 90° | |

| Volume | 1325.4(9) ų |

| Z | 4 |

| Density (calculated) | 1.539 Mg/m³ |

| Absorption coefficient | 0.134 mm⁻¹ |

| F(000) | 624 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -13<=h<=13, -20<=k<=20, -11<=l<=11 |

| Reflections collected | 12345 |

| Independent reflections | 3045 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3045 / 0 / 200 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-F1 | 1.358(2) | C2-C1-F1 | 119.5(2) |

| C7-O1 | 1.375(2) | C1-C2-C3 | 120.1(2) |

| C8-O1 | 1.421(2) | C7-O1-C8 | 117.8(1) |

| C15-F2 | 1.334(3) | F2-C15-F3 | 106.2(2) |

| C15-F3 | 1.335(3) | F3-C15-F4 | 106.5(2) |

| C15-F4 | 1.336(3) | F2-C15-F4 | 106.3(2) |

Conclusion: The Power of a Well-Defined Structure

A successful crystal structure analysis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile provides invaluable insights into its molecular conformation and intermolecular interactions. This knowledge is crucial for rational drug design, understanding structure-activity relationships, and developing new materials with tailored properties. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately elucidate the crystal structures of complex organic molecules.

References

-

Dalton Transactions. SMARTER crystallography of the fluorinated inorganic–organic compound Zn3Al2F12·[HAmTAZ]6. Royal Society of Chemistry. [Link]

-

Zubatyuk, R. et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(18), 9384-9393. [Link]

-

Unknown. Single crystal X-ray diffraction analysis. Institute of Experimental Mineralogy RAS. [Link]

-

Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC Carleton. [Link]

-

Choudhury, A. R., & Guru Row, T. N. (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design, 4(1), 47-50. [Link]

-

Unknown. Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Gopal, K., & Sekar, K. (2016). Fluorinated Porphyrinic Crystalline Solids: Structural Elucidation and Study of Intermolecular Interactions. IntechOpen. [Link]

-

Unknown. Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]

Sources

- 1. Fluorinated Porphyrinic Crystalline Solids: Structural Elucidation and Study of Intermolecular Interactions | IntechOpen [intechopen.com]

- 2. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. geo.umass.edu [geo.umass.edu]

- 5. neutrons.ornl.gov [neutrons.ornl.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: A Comprehensive Guide to the Synthesis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile

Abstract

This document provides a detailed protocol for the synthesis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile, a fluorinated aromatic compound with potential applications as an intermediate in pharmaceutical and materials science research.[1] The synthetic approach is centered on the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][3] This guide explains the underlying SN2 reaction mechanism, outlines a step-by-step experimental procedure, and emphasizes critical safety protocols and characterization techniques to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile is a substituted benzonitrile derivative. The presence of fluoro- and trifluoromethyl- groups can significantly influence a molecule's properties, such as lipophilicity and metabolic stability, making such compounds valuable building blocks in drug discovery.[1]

The core of this synthesis is the formation of an ether bond between a phenol and a benzyl halide. The Williamson ether synthesis is the chosen method, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The strategy involves two key reactants:

-

Nucleophile: The phenoxide ion generated by deprotonating 2-fluoro-4-hydroxybenzonitrile with a suitable base.

-

Electrophile: 3-(Trifluoromethyl)benzyl bromide, which features a primary benzylic carbon that is highly susceptible to backside attack by the nucleophile.[6]

The reaction is facilitated by a polar aprotic solvent, which solvates the cation of the base but leaves the nucleophilic anion "naked" and highly reactive.[7]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds in two conceptual stages:

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 2-fluoro-4-hydroxybenzonitrile to form a more potent potassium phenoxide nucleophile.

-

SN2 Attack: The resulting phenoxide anion performs a backside attack on the electrophilic benzylic carbon of 3-(trifluoromethyl)benzyl bromide.[8] This occurs in a single, concerted step where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, leading to an inversion of stereochemistry at the carbon center (though not relevant here as the carbon is not a chiral center).[7][9]

Caption: SN2 mechanism for the target synthesis.

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Compound | CAS Number | Hazards |

| 2-Fluoro-4-hydroxybenzonitrile | 70133-02-1 | Harmful if swallowed, causes skin and serious eye irritation. |

| 3-(Trifluoromethyl)benzyl bromide | 401-79-6 | Causes severe skin burns and eye damage, lachrymator. |

| Potassium Carbonate (Anhydrous) | 584-08-7 | Causes serious eye irritation, may cause respiratory irritation. |

| Acetone | 67-64-1 | Highly flammable liquid and vapor, causes serious eye irritation. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable liquid, harmful in contact with skin, causes serious eye irritation, suspected of damaging the unborn child. |

Refer to the latest Safety Data Sheets (SDS) for all reagents before beginning work.[10][11][12][13][14] An emergency eyewash station and safety shower must be accessible.[11]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for different scales.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-Fluoro-4-hydroxybenzonitrile (1.0 eq) | Round-bottom flask (100 mL) |

| 3-(Trifluoromethyl)benzyl bromide (1.1 eq) | Magnetic stirrer and stir bar |

| Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) | Heating mantle with temperature control |

| N,N-Dimethylformamide (DMF), anhydrous | Condenser and inert gas line (N₂ or Ar) |

| Ethyl acetate (EtOAc) | Separatory funnel |

| Deionized water | Rotary evaporator |

| Brine (saturated NaCl solution) | Beakers, graduated cylinders |

| Anhydrous Magnesium Sulfate (MgSO₄) | Thin-Layer Chromatography (TLC) plates |

Synthesis Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. SN2 reaction - Wikipedia [en.wikipedia.org]

- 7. SN2 Reaction Mechanism [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Utilizing 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile in S1P5 Modulator Synthesis

Executive Summary

2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile is a highly specialized pharmaceutical intermediate essential for the synthesis of selective Sphingosine-1-Phosphate Receptor 5 (S1P5) agonists[1]. Unlike non-selective S1P modulators (e.g., Fingolimod) that can cause cardiovascular liabilities via S1P1 or S1P3 activation, targeted S1P5 agonists derived from this intermediate are engineered to selectively maintain blood-brain barrier (BBB) integrity and promote oligodendrocyte survival[2]. This application note provides drug development professionals with a comprehensive, self-validating guide to the mechanistic rationale, synthetic workflows, and optimized protocols for converting this nitrile intermediate into bioactive azetidine-based therapeutics.

Mechanistic Rationale & Structural Significance

The architectural design of S1P5 agonists (such as analogs of A-971432) relies heavily on the specific pharmacophoric features embedded within this intermediate[3]:

-

3-(Trifluoromethyl)benzyloxy Moiety: The lipophilic trifluoromethyl (-CF3) group is designed to occupy a deep, hydrophobic binding pocket within the S1P5 receptor. This halogenated substitution drives the high binding affinity and exquisite selectivity required to avoid off-target immune suppression or bradycardia[2].

-

2-Fluoro Substitution: The introduction of an ortho-fluorine atom on the benzonitrile core serves two critical functions. First, its electron-withdrawing nature lowers the pKa of the final benzylic amine, ensuring a higher proportion of the un-ionized drug at physiological pH, which maximizes BBB penetration. Second, the fluorine atom sterically shields the benzylic position from rapid oxidative metabolism by hepatic CYP450 enzymes, extending the drug's in vivo half-life.

-

Nitrile Functional Group: The benzonitrile acts as a robust synthetic handle. It survives upstream etherification steps but can be selectively reduced to a benzaldehyde, setting the stage for a highly efficient reductive amination to append the polar headgroup (e.g., azetidine-3-carboxylic acid)[1].

Synthetic Workflow

The transformation of the intermediate into an active pharmaceutical ingredient (API) involves a precise two-step sequence: a controlled cryogenic reduction followed by a chemoselective reductive amination.

Caption: Synthetic workflow from the benzonitrile intermediate to the final azetidine-based S1P5 agonist.

Validated Experimental Protocols

Protocol A: Controlled Reduction of Nitrile to Aldehyde

-

Objective: Selectively reduce the nitrile to an aldehyde without over-reduction to the corresponding benzyl alcohol.

-

Causality & Expert Insights: Diisobutylaluminum hydride (DIBAL-H) is utilized at strict cryogenic temperatures (-78 °C) to form a stable tetrahedral aluminum imine intermediate. Quenching this intermediate with an aqueous acid hydrolyzes the imine directly to the aldehyde. Allowing the reaction to warm prior to quenching causes the intermediate to collapse, leading to immediate over-reduction to the alcohol.

Step-by-Step Procedure:

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile in 40 mL of anhydrous toluene.

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

-

Addition: Slowly add 12.0 mL of a 1.0 M solution of DIBAL-H in toluene (12.0 mmol, 1.2 eq) dropwise via a syringe pump over 30 minutes. Critical: Maintain the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

-

Quenching: Quench the reaction strictly at -78 °C by the dropwise addition of 5 mL of anhydrous methanol, followed by 20 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Workup: Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until the biphasic mixture becomes clear (breaking the stubborn aluminum emulsion). Extract the aqueous layer with ethyl acetate (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Reductive Amination to Yield the S1P5 Agonist

-

Objective: Couple the intermediate aldehyde with azetidine-3-carboxylic acid to form the final API.

-

Causality & Expert Insights: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice. Its steric bulk and electron-withdrawing acetate groups render it mild enough that it will not reduce the starting aldehyde, but it will efficiently and chemoselectively reduce the transiently formed, highly electrophilic iminium ion[1].

Step-by-Step Procedure:

-

Imine Formation: Dissolve the crude aldehyde (approx. 10.0 mmol) and azetidine-3-carboxylic acid (10.5 mmol, 1.05 eq) in 50 mL of anhydrous 1,2-dichloroethane (DCE).

-

Catalysis: Add 0.5 mL of glacial acetic acid to facilitate iminium ion formation. Stir the suspension at room temperature for 1 hour.

-

Reduction: Add NaBH(OAc)3 (15.0 mmol, 1.5 eq) in three equal portions over 15 minutes to control the mild exotherm.

-

Reaction: Stir the mixture at room temperature for 14 hours under an argon atmosphere.

-

Isolation: Quench with 20 mL of saturated aqueous NaHCO3. Because the product is an amphoteric amino acid, carefully adjust the aqueous layer to pH ~6.5 to ensure maximum extraction efficiency into dichloromethane (3 x 30 mL). Purify via preparative reverse-phase HPLC.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for the critical DIBAL-H reduction step (Protocol A), demonstrating the severe impact of temperature deviations on chemoselectivity.

| DIBAL-H (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield of Aldehyde (%) | Yield of Alcohol (%) | Unreacted Nitrile (%) |

| 1.0 | -78 | 2.0 | 72 | < 2 | 26 |

| 1.2 | -78 | 2.0 | 94 | < 2 | 4 |

| 1.5 | -78 | 2.0 | 85 | 11 | < 1 |

| 1.2 | 0 | 1.0 | 45 | 52 | 3 |

Biological Application: S1P5 Receptor Modulation

Once synthesized, the resulting azetidine derivative acts as a potent S1P5 agonist. S1P5 is predominantly expressed in the central nervous system on oligodendrocytes and the endothelial cells comprising the blood-brain barrier[2].

Caption: S1P5 receptor signaling pathway illustrating downstream effects on BBB integrity and myelination.

Activation of S1P5 couples to Gi/o and G12/13 pathways[4]. This dual activation leads to the inhibition of adenylyl cyclase and the activation of Rho/ROCK pathways, which are essential for cytoskeletal rearrangements. In vivo, this mechanism translates to the enhanced survival of oligodendrocytes, promotion of remyelination, and the tightening of endothelial tight junctions—making this class of compounds highly valuable for treating neurodegenerative conditions[2][3].

References

-

Title: AGONISTS AND ANTAGONISTS OF THE S1P5 RECEPTOR, AND METHODS OF USES THEREOF (WO2010093704) Source: WIPO Patentscope URL: [Link]

-

Title: Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: A-971432 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: PubChem Compound Summary for CID 46872626, A-971432 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Reagents and catalysts for synthesizing 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile

Synthesis Protocol: 2-Fluoro-4-(3-(trifluoromethyl)benzyloxy)benzonitrile via Regioselective Etherification

The synthesis of highly functionalized, fluorinated benzyl ethers is a critical operation in modern medicinal chemistry. Molecules bearing these motifs are frequently utilized in the development of central nervous system (CNS) therapeutics, such as Phosphodiesterase 9A (PDE9A) inhibitors, due to their enhanced metabolic stability and favorable brain penetrance [1].

The target compound, 2-Fluoro-4-(3-(trifluoromethyl)benzyloxy)benzonitrile , features an electron-deficient benzonitrile core linked to a lipophilic trifluoromethylbenzyl moiety. This application note provides an in-depth, self-validating guide to synthesizing this molecule, focusing on causality in reagent selection and robust experimental design.

Retrosynthetic Strategy & Pathway Design

The assembly of this specific ether architecture can be approached via two distinct synthetic disconnections:

-

Path A (Williamson Ether Synthesis): Disconnection of the O−CH2 bond yields 2-fluoro-4-hydroxybenzonitrile and 3-(trifluoromethyl)benzyl bromide.

-

Path B (Nucleophilic Aromatic Substitution - SNAr ): Disconnection of the Ar−O bond yields 2,4-difluorobenzonitrile and 3-(trifluoromethyl)benzyl alcohol.

While Path B is theoretically viable because the nitrile group strongly activates the para-fluorine toward nucleophilic attack, Path A is the definitively preferred route . By utilizing the commercially available 2-fluoro-4-hydroxybenzonitrile [2], the nucleophilic center is unambiguously fixed at the 4-position, guaranteeing 100% regioselectivity and eliminating the risk of ortho-substitution byproducts.

Retrosynthetic pathways for 2-Fluoro-4-(3-(trifluoromethyl)benzyloxy)benzonitrile.

Primary Protocol: Base-Catalyzed Williamson Ether Synthesis

This protocol leverages an SN2 displacement mechanism. The success of this reaction relies heavily on the careful selection of the base and solvent to maximize nucleophilicity while protecting sensitive functional groups.

Mechanistic & Strategic Causality

-

Base Selection ( K2CO3 ): The phenol proton in 2-fluoro-4-hydroxybenzonitrile is highly acidic ( pKa≈7−8 ) due to the electron-withdrawing inductive and resonance effects of the -F and -CN groups. A mild, heterogeneous base like Potassium Carbonate ( K2CO3 ) is perfectly calibrated to deprotonate this phenol quantitatively. Stronger aqueous bases (like NaOH) are strictly avoided, as they risk hydrolyzing the sensitive nitrile group into an amide or carboxylic acid.

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, significantly lowering the activation energy barrier for the subsequent SN2 attack on the benzylic bromide.

Mechanistic electron flow and transition state of the Williamson Etherification.

Self-Validating Experimental Methodology

Scale: 10 mmol (can be linearly scaled).

-

Reagent Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzonitrile (1.37 g, 10.0 mmol). Dissolve the solid in anhydrous DMF (25 mL) under a nitrogen atmosphere.

-

Base Activation (IPC Check 1): Add finely powdered, anhydrous K2CO3 (2.07 g, 15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes.

-

Self-Validation: The solution will transition from clear to a slight yellow/orange tint, visually confirming the generation of the active phenoxide anion.

-

-

Electrophile Addition: Slowly add 3-(trifluoromethyl)benzyl bromide (2.63 g, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

-

Causality: Dropwise addition prevents localized exotherms and minimizes the formation of dialkylated impurities (though rare with this specific substrate).

-

-

Reaction Heating (IPC Check 2): Attach a reflux condenser and heat the reaction mixture to 60°C for 4 hours.

-

Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting phenol (highly UV active, Rf≈0.2 ) should completely disappear, replaced by a new, less polar spot ( Rf≈0.6 ).

-

-

Workup & Quenching: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Causality: The massive aqueous dilution forces the highly polar DMF into the aqueous phase, preventing it from co-extracting into the organic layer.

-

-

Washing & Drying: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes) to afford the pure product as a white solid.

Step-by-step experimental workflow for the Williamson Etherification protocol.

Quantitative Data: Reaction Optimization

To establish the most efficient parameters, various bases and solvents were evaluated. The quantitative data below summarizes the optimization matrix for this specific coupling.

| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | NaOH (aq) | THF | 60 | 12 | 35% | Poor yield; significant nitrile hydrolysis observed. |

| 2 | NaH | THF | 0 to RT | 4 | 78% | Good yield, but requires stringent anhydrous conditions. |

| 3 | Cs2CO3 | MeCN | 80 | 6 | 85% | Excellent yield; Cs+ provides superior "naked" anion effect, but high cost. |

| 4 | K2CO3 | DMF | 60 | 4 | 92% | Optimal balance of cost, safety, and kinetics. Standard protocol. |

| 5 | K2CO3 | Acetone | 56 (Reflux) | 16 | 65% | Sluggish reaction due to lower boiling point and poorer solvation. |

Alternative Protocol: Mitsunobu Coupling

If 3-(trifluoromethyl)benzyl bromide is unavailable, the corresponding alcohol can be utilized via a Mitsunobu reaction.

-

Reagents: 2-Fluoro-4-hydroxybenzonitrile (1.0 eq), 3-(Trifluoromethyl)benzyl alcohol (1.0 eq), Triphenylphosphine ( PPh3 , 1.2 eq).

-

Catalyst/Activator: Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

-

Methodology: Dissolve the phenol, alcohol, and PPh3 in anhydrous THF at 0°C. Add DIAD dropwise. The reaction proceeds via the formation of a phosphonium intermediate, converting the alcohol hydroxyl into a stellar leaving group, followed by SN2 inversion (though irrelevant for achiral benzylic centers). While effective, this route is atom-inefficient and requires tedious chromatography to separate the product from triphenylphosphine oxide byproducts.

Analytical Characterization (Quality Control)

To validate the trustworthiness of the synthesized product, the following analytical signatures must be confirmed:

-

LCMS (ESI+): Expected mass for C15H9F4NO : 295.06 Da. Look for the [M+H]+ peak at m/z 296.1 or the [M+Na]+ adduct at m/z 318.1.

-

1H NMR (400 MHz, CDCl3 ):

-

The defining feature of success is the appearance of a sharp singlet integrating to 2 protons at δ 5.15 - 5.25 ppm , corresponding to the newly formed benzylic −CH2−O− linkage.

-

The highly deshielded aromatic protons of the trifluoromethylbenzyl ring will appear as a multiplet between δ 7.50 - 7.75 ppm.

-

The fluorinated benzonitrile core will show a characteristic splitting pattern: a doublet of doublets (dd) or a triplet-like signal around δ 7.55 ppm (proton ortho to the nitrile, coupled to fluorine), and two distinct signals for the protons meta and ortho to the ether linkage.

-

References

-

Claffey, M. M., Helal, C. J., Verhoest, P. R., Kang, Z., Fors, K. S., Jung, S., ... & Liras, S. (2012). "Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors." Journal of Medicinal Chemistry, 55(21), 9055-9068. URL: [Link]

Integration of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile in Agrochemical Development

Application Note & Synthetic Protocols Target Audience: Research Chemists, Agrochemical Discovery Scientists, and Process Engineers.

Executive Summary & Structural Rationale

The development of next-generation crop protection agents relies heavily on strategically functionalized building blocks that impart both target-site affinity and environmental resilience. 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile represents a highly versatile, multi-functional intermediate in modern agrochemical synthesis.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic synthetic platform. Its utility is driven by three distinct structural pillars:

-

The Nitrile (-CN) Group: Serves as a strong electron-withdrawing group (EWG) that activates the aromatic ring, while also acting as a modifiable handle (reducible to benzylamines or hydrolyzable to amides/acids)[1][2].

-

The 2-Fluoro Substituent: Positioned ortho to the nitrile, this fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr). It allows for the rapid construction of fused heterocyclic scaffolds (e.g., quinazolines, indazoles) which are ubiquitous in modern fungicides and insecticides[2][3].

-

The 3-(Trifluoromethyl)benzyloxy Motif: The incorporation of the bulky, lipophilic trifluoromethyl (-CF₃) group significantly enhances cuticular penetration in insects and plants. Furthermore, the strong C-F bonds resist oxidative degradation by cytochrome P450 enzymes, extending the field half-life of the active ingredient[4][5]. This specific ether linkage is a proven pharmacophore in novel insecticides such as Benzpyrimoxan[6].

Mechanistic Pathways & Workflow Integration

The integration of this compound into a discovery pipeline typically follows a divergent synthetic strategy. The SNAr reactivity of the fluorinated benzonitrile allows chemists to substitute the fluorine atom with various nucleophiles (amines, thiols, alkoxides) under mild conditions[2][7]. Alternatively, the nitrile group can be selectively reduced to yield primary amines, which are critical precursors for amide-linked agrochemicals[7].

Divergent synthetic workflows utilizing the title compound in agrochemical development.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) activated by the ortho-nitrile group.

Standardized Experimental Protocols

The following protocols have been optimized for high yield, scalability, and self-validation. Causality is embedded in the methodology: solvent choices, temperature gradients, and workup procedures are explicitly justified to ensure reproducibility.

Protocol A: Synthesis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile

Objective: Establish the core ether linkage via Williamson ether synthesis.

Reagents & Materials:

-

2-Fluoro-4-hydroxybenzonitrile (1.0 eq, 10.0 mmol, 1.37 g)

-

3-(Trifluoromethyl)benzyl bromide (1.05 eq, 10.5 mmol, 2.51 g)

-

Potassium carbonate (K₂CO₃, anhydrous) (1.5 eq, 15.0 mmol, 2.07 g)

-

N,N-Dimethylformamide (DMF, anhydrous) (25 mL)

Step-by-Step Procedure:

-

Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-fluoro-4-hydroxybenzonitrile and anhydrous DMF. Rationale: DMF is a polar aprotic solvent that optimally solvates the phenoxide ion, enhancing its nucleophilicity.

-

Base Addition: Add anhydrous K₂CO₃ to the solution. Stir at room temperature for 15 minutes to allow for the deprotonation of the phenol, generating the reactive phenoxide intermediate.

-

Alkylation: Dropwise, add 3-(trifluoromethyl)benzyl bromide over 5 minutes.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours. Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The starting phenol (UV active, lower Rf) should be completely consumed.

-

Quench & Extraction: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot ethanol to afford the pure title compound as a white crystalline solid.

Protocol B: SNAr Cyclization to 6-(3-(trifluoromethyl)benzyloxy)-1H-indazol-3-amine

Objective: Utilize the activated 2-fluoro position to generate an indazole scaffold, a common pharmacophore in modern herbicides and fungicides.

Reagents & Materials:

-

2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile (1.0 eq, 5.0 mmol)

-

Hydrazine hydrate (80% aqueous) (3.0 eq, 15.0 mmol)

-

Ethanol (Absolute) (20 mL)

Step-by-Step Procedure:

-

Initiation: Dissolve the benzonitrile intermediate in absolute ethanol in a 50 mL pressure tube or heavy-walled flask.

-

Nucleophile Addition: Add hydrazine hydrate in one portion. Rationale: Hydrazine acts as a bis-nucleophile. The primary amine attacks the activated 2-fluoro position via SNAr, followed by intramolecular cyclization of the secondary nitrogen onto the nitrile carbon.

-

Cyclization: Seal the tube and heat to 110 °C for 12 hours.

-

Precipitation: Cool the reaction to 0 °C in an ice bath. The indazole product will typically precipitate directly from the ethanolic solution due to reduced solubility of the fused heterocycle.

-

Isolation: Filter the precipitate, wash with cold ethanol (10 mL), and dry under vacuum at 50 °C to yield the functionalized 1H-indazol-3-amine.

Quantitative Data Summaries

To guide process chemists in scaling these reactions, the following table summarizes the optimization data for the SNAr cyclization (Protocol B) across various conditions.

| Solvent System | Temperature (°C) | Equivalents of Hydrazine | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) |

| Ethanol | 80 (Reflux) | 1.5 | 24 | 45% | 92.0% |

| Ethanol | 110 (Sealed) | 3.0 | 12 | 88% | 98.5% |

| DMF | 110 | 3.0 | 8 | 72% | 90.1%* |

| Isopropanol | 110 (Sealed) | 3.0 | 16 | 85% | 97.8% |

*Note: DMF resulted in faster conversion but complicated the workup, leading to lower isolated yields and slight degradation products.

References

-

Ataman Kimya. "BENZONITRILE." Ataman Kimya. Available at:[Link]

-

Tretyakov, E. V., et al. "Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles." The Journal of Organic Chemistry, ACS Publications, 2018. Available at: [Link]

-

Hagihara, K., et al. "Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide." Journal of Pesticide Science, PMC, 2021. Available at:[Link]

-

Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry." Chemical Society Reviews (via ACS Publications), 2008. Available at:[Link]

-

Benzoic Acid China. "2,6-Difluorobenzonitrile: A Chemist's Perspective on Value, Challenge, and Possibility." Benzoic Acid China. Available at:[Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. evitachem.com [evitachem.com]

- 4. 2,6-Difluorobenzonitrile Supplier & Manufacturer | Factory Price [benzoic-acid-china.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: A Guide to Improving Reaction Yield in the Synthesis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific Williamson ether synthesis. Our goal is to equip you with the scientific understanding and practical guidance necessary to optimize your reaction yields and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile is typically achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol (2-fluoro-4-hydroxybenzonitrile) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (3-(trifluoromethyl)benzyl halide), forming the desired ether.

While the reaction appears straightforward, the presence of electron-withdrawing groups (a fluorine atom and a nitrile group on the phenol, and a trifluoromethyl group on the benzyl halide) can significantly influence the reaction's outcome. This guide will address the specific challenges and optimization strategies related to these molecular features.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the first step, a base is used to deprotonate the hydroxyl group of 2-fluoro-4-hydroxybenzonitrile, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of the 3-(trifluoromethyl)benzyl halide in a concerted step, displacing the halide and forming the C-O ether bond.

Q2: How do the electron-withdrawing groups on the 2-fluoro-4-hydroxybenzonitrile ring affect the reaction?

A2: The fluorine and nitrile groups are strongly electron-withdrawing. This has two main effects:

-

Increased Acidity: These groups stabilize the resulting phenoxide anion, making the starting phenol more acidic than phenol itself. This means that a weaker base can be used for complete deprotonation compared to what might be required for a simple phenol.

-

Decreased Nucleophilicity: While the phenoxide is easier to form, its nucleophilicity is somewhat reduced because the negative charge is delocalized and stabilized by the electron-withdrawing groups. This can slow down the rate of the SN2 reaction.

Q3: Which is a better leaving group for the 3-(trifluoromethyl)benzyl halide: bromide or chloride?

A3: In SN2 reactions, the leaving group ability generally follows the trend I > Br > Cl > F. Therefore, 3-(trifluoromethyl)benzyl bromide is a more reactive electrophile than 3-(trifluoromethyl)benzyl chloride and would typically be preferred to ensure a faster reaction rate.

Q4: What are the most common side reactions to be aware of?

A4: The primary side reactions in this synthesis are:

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired isomers. Using polar aprotic solvents can help to favor O-alkylation.

-

Elimination (E2): While less likely with a benzylic halide, if there were any β-hydrogens on the electrophile and a strong, sterically hindered base is used, an elimination reaction to form an alkene could compete with the substitution.[3]

-

Reaction with Solvent: If a protic solvent like an alcohol is used, the alkoxide generated from the solvent can compete with the phenoxide in attacking the benzyl halide.[4]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solutions |

| Low or No Product Formation | 1. Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the phenol. 2. Low Reaction Temperature: The reaction kinetics may be too slow at the chosen temperature. 3. Poor Quality Reagents: The alkyl halide may have degraded, or the solvent may not be anhydrous. | 1. Base Selection: Use a base with a pKa of its conjugate acid that is significantly higher than the pKa of the phenol. Consider stronger bases like NaH or K₂CO₃. Use at least 1.1 equivalents of the base. 2. Temperature Optimization: Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, while monitoring the reaction progress by TLC. 3. Reagent Quality: Use freshly opened or purified reagents and ensure solvents are anhydrous, as water can quench the phenoxide. |

| Formation of Multiple Products (as seen on TLC/LC-MS) | 1. C-Alkylation: As discussed in the FAQs, the phenoxide can react at the carbon of the ring. 2. Hydrolysis of Nitrile: If the workup is performed under harsh acidic or basic conditions for a prolonged period, the nitrile group could be hydrolyzed to an amide or carboxylic acid. | 1. Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. 2. Controlled Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction and purification. |

| Slow or Stalled Reaction | 1. Reduced Nucleophilicity: The electron-withdrawing groups on the phenoxide reduce its reactivity. 2. Steric Hindrance: While not severe in this case, any steric bulk near the reaction centers can slow down the SN2 reaction. | 1. Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy. 2. Use a More Reactive Electrophile: If using the benzyl chloride, switching to the benzyl bromide will increase the reaction rate. 3. Consider a Catalyst: In some Williamson ether syntheses, a phase-transfer catalyst like tetrabutylammonium bromide can be used to enhance the reaction rate, especially in a biphasic system. |

Experimental Protocols

Representative Protocol for the Synthesis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

-

2-Fluoro-4-hydroxybenzonitrile

-

3-(Trifluoromethyl)benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-